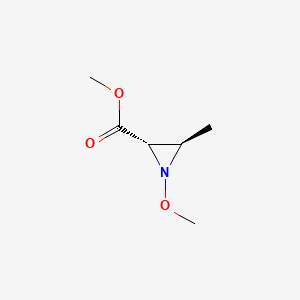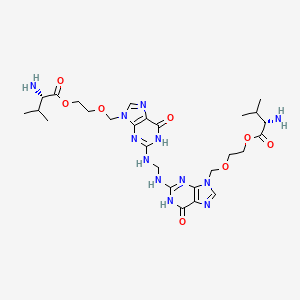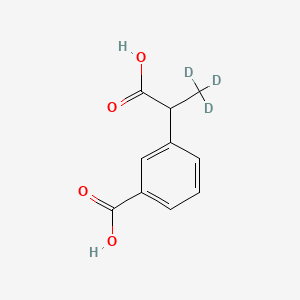
methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of an appropriate amino alcohol with a methoxycarbonylating agent under basic conditions. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Sodium hydride or potassium carbonate
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Nucleophiles like sodium azide, thiols, or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Corresponding substituted amines, thiols, or ethers.
Oxidation: Oxaziridines or other oxidized derivatives.
Reduction: Amines or other reduced products.
Aplicaciones Científicas De Investigación
Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form more stable products. These interactions can target specific molecular pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3R)-2,3-dibromo-3-phenylpropanoate
- Methyl (2S,3R)-3-methylglutamate
- Methyl (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate is unique due to its aziridine ring structure, which imparts high reactivity and potential for diverse chemical transformations. This distinguishes it from other similar compounds that may lack the aziridine ring and thus have different reactivity profiles and applications.
Propiedades
IUPAC Name |
methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9-2)7(4)10-3/h4-5H,1-3H3/t4-,5+,7?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCOKAIDFXIYTL-GXFGBBIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N1OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4alpha,6alpha)]- (9CI)](/img/new.no-structure.jpg)

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)





![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)




